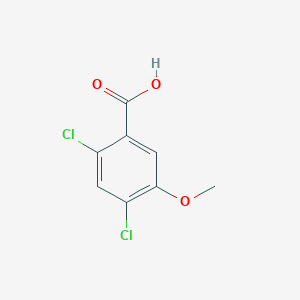

2,4-Dichloro-5-methoxybenzoic acid

Description

Contextual Significance within Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in academic and industrial research, primarily due to the versatile reactivity of the carboxylic acid group and the diverse functionalities that can be introduced onto the benzene (B151609) ring. These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. dataintelo.com In medicinal chemistry, the benzoic acid scaffold is a common feature in many pharmaceutical agents, contributing to their biological activity through various interactions with biological targets. nih.gov The carboxylic acid moiety, for instance, can act as a key hydrogen bond donor or acceptor, crucial for binding to enzyme active sites or receptors. nih.gov

The nature and position of substituents on the benzoic acid ring profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution. These modifications are instrumental in modulating the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. nih.gov For example, the introduction of halogen atoms, like chlorine, can enhance a molecule's metabolic stability and membrane permeability.

2,4-Dichloro-5-methoxybenzoic acid, with its distinct substitution pattern of two chlorine atoms and a methoxy (B1213986) group, is a member of this important class of compounds. Its structural features make it a subject of interest for synthetic chemists and drug discovery scientists exploring how this specific combination of substituents influences its properties and potential applications. Research on derivatives of 2,4-dichlorobenzoic acid has indicated potential in areas such as antidiabetic agents. scispace.com

Overview of Research Trajectories for Dichloromethoxybenzoic Acid Isomers and Analogues

The research landscape for dichloromethoxybenzoic acid isomers and their analogues is diverse, reflecting a broad interest in their potential applications. The specific positioning of the chloro and methoxy groups on the benzoic acid ring leads to a variety of isomers, each with unique properties and research directions.

A significant area of investigation for dichlorobenzoic acid isomers is in the agrochemical sector, where they are utilized as intermediates in the synthesis of herbicides. dataintelo.com For instance, dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for the control of broad-leaf weeds. chemicalbook.com Research in this area often focuses on the synthesis of new analogues to improve efficacy, selectivity, and environmental degradation profiles.

In the realm of medicinal chemistry, various isomers of dichlorobenzoic acid serve as starting materials for the synthesis of biologically active compounds. For example, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and investigated for their potential as carbonic anhydrase inhibitors and for their antidiabetic activity. bldpharm.com The synthesis of such derivatives often starts from the corresponding dichlorobenzoic acid, highlighting the importance of these foundational molecules. researchgate.net

Furthermore, comparative studies on different isomers are crucial for understanding structure-activity relationships (SAR). The relative positions of the substituents can dramatically alter the biological activity of the resulting compounds. For example, studies on chlorogenic acid isomers have shown that different chemical structures can lead to varying antioxidant capacities. dataintelo.com While not directly about dichloromethoxybenzoic acids, this principle of isomeric differentiation driving distinct biological outcomes is a central theme in the research of substituted benzoic acids. The investigation into the various isomers of dichlorobenzoic acid and their methoxy-substituted analogues continues to be an active area of research, driven by the quest for new pharmaceuticals and agrochemicals with improved properties. dataintelo.com

Data Tables

Below are interactive data tables summarizing key information for 2,4-Dichloro-5-methoxybenzoic acid and related compounds.

Table 1: Physicochemical Properties of 2,4-Dichloro-5-methoxybenzoic Acid

| Property | Value | Source |

| CAS Number | 71685-44-4 | bldpharm.comchemicalbook.comchemscene.com |

| Molecular Formula | C₈H₆Cl₂O₃ | chemscene.com |

| Molecular Weight | 221.04 g/mol | chemscene.com |

| Melting Point | Not available | |

| SMILES | O=C(O)C1=CC(OC)=C(Cl)C=C1Cl | chemscene.com |

| LogP | 2.7002 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Table 2: Comparison of Dichlorobenzoic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 2,3-Dichlorobenzoic acid | 50-45-3 | C₇H₄Cl₂O₂ | 191.01 | Intermediate for pharmaceuticals (e.g., lamotrigine) researchgate.net |

| 2,4-Dichlorobenzoic acid | 50-84-0 | C₇H₄Cl₂O₂ | 191.01 | Substrate for 2,4-dichlorobenzoyl reductase wikipedia.org |

| 2,5-Dichlorobenzoic acid | 50-79-3 | C₇H₄Cl₂O₂ | 191.01 | Not specified |

| 2,6-Dichlorobenzoic acid | 50-30-6 | C₇H₄Cl₂O₂ | 191.01 | Dyes and pigments industry dataintelo.com |

| 3,4-Dichlorobenzoic acid | 51-44-5 | C₇H₄Cl₂O₂ | 191.01 | Not specified |

| 3,5-Dichlorobenzoic acid | 51-36-5 | C₇H₄Cl₂O₂ | 191.01 | Herbicide and metabolite nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVPJGPYGBCUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 5 Methoxybenzoic Acid and Its Derivatives

Established Synthetic Routes to 2,4-Dichloro-5-methoxybenzoic Acid

The synthesis of 2,4-Dichloro-5-methoxybenzoic acid can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed route, the precursor, 2,4-dichloro-5-fluorobenzoic acid, is treated with a methoxide (B1231860) source, such as sodium methoxide, in the presence of a suitable solvent. The fluorine atom at the C-5 position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent chloro and para-carboxyl groups. This activation facilitates the displacement of the fluoride (B91410) ion by the methoxide ion.

While specific literature detailing the optimization of this exact transformation is not extensively published, the reaction is based on well-established principles of SNAr reactions on activated fluoroarenes. beilstein-journals.orgresearchgate.net The reaction would likely proceed by dissolving 2,4-dichloro-5-fluorobenzoic acid in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and adding sodium methoxide, followed by heating to drive the reaction to completion. Subsequent acidic workup would protonate the carboxylate to yield the final 2,4-dichloro-5-methoxybenzoic acid product.

Detailed information on the industrial-scale production and optimization for 2,4-dichloro-5-methoxybenzoic acid is not widely available in public literature. However, the industrial synthesis of its close structural analogue, 2,4-dichloro-5-sulfamoylbenzoic acid (a key pharmaceutical intermediate also known as Lasamide), provides significant insight into the conditions used for this class of compounds. google.com

The industrial preparation of this derivative often starts from 2,4-dichlorobenzoic acid and involves a chlorosulfonation step followed by amination. google.com Optimization focuses on maximizing yield and purity while ensuring cost-effectiveness and environmental safety. A patented method highlights the use of N-methylpyrrolidone (NMP) as a solvent and sodium sulfate (B86663) as a catalyst, which represents an improvement over older methods that used solvents with lower boiling points or generated more byproducts. google.comgoogle.com The process involves carefully controlled temperatures and reaction times to achieve high conversion and purity.

Table 1: Example of Industrial Process Conditions for a Derivative

| Step | Reagents & Catalysts | Solvent | Temperature | Duration | Key Finding |

|---|---|---|---|---|---|

| Sulfonation | 2,4-Dichlorobenzoic acid, Chlorosulfonic acid, Sodium sulfate (catalyst) | NMP | 145 °C | 5 hours | Use of NMP solvent and a catalyst improves yield and safety. google.comgoogle.com |

| Ammoniation | 2,4-dichloro-5-carboxybenzenesulfonyl chloride, Ammonia (B1221849) water | Water | 0 °C | Not specified | Controlled low temperature for amination reaction. google.com |

| Purification | Crude product | Ethanol (B145695) | 75 °C | 1.5 hours | Recrystallization from ethanol yields a high-purity final product. google.comgoogle.com |

Precursor Chemistry and Intermediate Transformations

The primary precursor for the synthesis outlined in section 2.1.1 is 2,4-dichloro-5-fluorobenzoic acid . The preparation of this key intermediate is well-documented and typically begins with 2,4-dichlorofluorobenzene. google.comgoogle.com The synthesis proceeds through a two-step sequence:

Friedel-Crafts Acylation: 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This reaction introduces an acetyl group onto the aromatic ring, forming 2,4-dichloro-5-fluoro-acetophenone. google.com

Oxidation: The resulting acetophenone (B1666503) is then oxidized to the corresponding carboxylic acid. A common method for this transformation is the haloform reaction, using a sodium hypochlorite (B82951) solution. This step converts the methyl ketone group into a carboxylate, which upon acidification yields 2,4-dichloro-5-fluorobenzoic acid with a reported yield of around 80%. google.com

Table 2: Synthesis of the Precursor 2,4-Dichloro-5-fluorobenzoic Acid

| Step | Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | 2,4-Dichlorofluorobenzene | Acetyl chloride, AlCl₃ | 120 °C | Not specified separately | google.com |

An alternative important intermediate is 2,4-dichloro-5-methoxyaniline . This compound can be prepared from 2,4-dichloro-5-methoxyacetanilide via hydrolysis with sodium hydroxide (B78521). prepchem.com The presence of the aniline (B41778) group offers a different synthetic handle; it can be converted to the benzoic acid via a Sandmeyer-type reaction, which involves diazotization of the amine with nitrous acid followed by a subsequent reaction to introduce the carboxylic acid function.

Derivatization Strategies for 2,4-Dichloro-5-methoxybenzoic Acid Analogues

A significant derivatization of the dichlorobenzoic acid scaffold is the introduction of a sulfamoyl group, which is of high importance in the pharmaceutical industry. nih.gov This is typically achieved by starting with 2,4-dichlorobenzoic acid or its trichloromethyl precursor, 2,4-dichloro trichloromethyl benzene (B151609). google.comgoogle.com

The key steps are:

Chlorosulfonation: The aromatic ring is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the ring, yielding 2,4-dichloro-5-(chlorosulfonyl)benzoic acid . google.com The reaction conditions, such as temperature and the ratio of reactants, are critical for achieving high yield. google.com

Amine Coupling (Amination): The highly reactive sulfonyl chloride intermediate is then treated with ammonia (ammonia water or gaseous ammonia) to form the sulfonamide. This nucleophilic substitution reaction displaces the chloride on the sulfonyl group to produce 2,4-dichloro-5-sulfamoylbenzoic acid . google.comgoogle.com

Table 3: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

| Step | Precursor | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Chlorosulfonation | 2,4-dichloro trichloromethyl benzene | Chlorosulfonic acid, Sulfuric acid (catalyst) | 135 °C | Not specified | google.com |

| Ammoniation | 2,4-dichloro-5-(chlorosulfonyl)benzoic acid | Ammonia | Not specified | Not specified | google.com |

The reactivity of the 2,4-dichloro-5-methoxybenzoic acid scaffold towards further substitution is governed by the directing effects of the existing substituents. The ring is generally deactivated towards electrophilic aromatic substitution due to the two electron-withdrawing chlorine atoms and the carboxyl group. However, the methoxy (B1213986) group at C-5 is an activating, ortho-, para-directing group. The positions ortho to the methoxy group are C-4 (blocked) and C-6. Therefore, any further electrophilic substitution would be strongly directed to the C-6 position.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present. Studies on related di- and tri-substituted aromatic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, show that the position of nucleophilic attack is highly regioselective and influenced by the electronic character of the carbon atoms. mdpi.com In such systems, chlorine atoms can be selectively substituted by various nucleophiles, with the most electron-deficient carbon being the preferred site of attack. mdpi.comnih.gov This suggests that if 2,4-dichloro-5-methoxybenzoic acid were to undergo further SNAr reactions, the substitution pattern would depend on the specific reaction conditions and the nature of the incoming nucleophile.

Multi-step Synthesis from Aminosalicylic Acid Derivatives

A plausible multi-step synthesis for 2,4-dichloro-5-methoxybenzoic acid can be adapted from methodologies developed for structurally similar compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, which starts from p-aminosalicylic acid. google.com This synthetic route involves a sequence of methylation, chlorination, and hydrolysis reactions.

The synthesis would commence with an aminosalicylic acid, for instance, 5-aminosalicylic acid. The initial step is the protection of the carboxylic acid and the methylation of the hydroxyl group. This can be achieved by esterification followed by reaction with a methylating agent like dimethyl sulfate in the presence of a base.

The subsequent and crucial step is the chlorination of the aromatic ring. To obtain the 2,4-dichloro substitution pattern, a controlled chlorination reaction is required. This may involve the use of a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride. The reaction conditions, including the solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity and to install two chlorine atoms at the C2 and C4 positions. A potential challenge in this step is controlling the position and number of chlorine atoms added to the benzene ring.

Following the dichlorination, the amino group, which is no longer needed in the final product, would be removed. This can be accomplished through a diazotization reaction, where the amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by a deamination reaction, for example, by treatment with hypophosphorous acid.

The final step in the sequence is the hydrolysis of the ester group to yield the carboxylic acid. This is typically carried out under basic conditions using an aqueous solution of a hydroxide, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the final product, 2,4-dichloro-5-methoxybenzoic acid. google.com

Table 1: Plausible Multi-step Synthesis Pathway

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Esterification & Methylation | 1. Alcohol, Acid catalyst; 2. Dimethyl sulfate, Base | Methyl 5-amino-2-methoxybenzoate |

| 2 | Dichlorination | N-chlorosuccinimide (NCS) or Sulfuryl chloride in a suitable solvent | Methyl 5-amino-2,4-dichloro-6-methoxybenzoate |

| 3 | Deamination | 1. NaNO₂, HCl; 2. H₃PO₂ | Methyl 2,4-dichloro-5-methoxybenzoate |

| 4 | Hydrolysis | 1. NaOH(aq), Heat; 2. HCl(aq) | 2,4-Dichloro-5-methoxybenzoic acid |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.orgresearchgate.net While specific green chemistry methodologies for the synthesis of 2,4-dichloro-5-methoxybenzoic acid are not extensively documented in publicly available literature, general green chemistry principles can be applied to its synthetic design.

One of the primary considerations in greening a synthetic process is the choice of solvents. Traditional organic solvents often pose environmental and health risks. The substitution of these with greener alternatives such as water, supercritical fluids, or bio-based solvents like ethyl lactate (B86563) is a key green chemistry strategy. frontiersin.org In the context of the synthesis of benzoic acid derivatives, reactions in aqueous media or solvent-free conditions have been explored. ugm.ac.id

The use of catalysts that are efficient, selective, and recyclable is another cornerstone of green chemistry. For the chlorination step, replacing stoichiometric chlorinating agents with catalytic systems that use a safer source of chlorine could be a significant improvement. Furthermore, the development of catalytic methods that avoid the use of heavy metals is an active area of research. frontiersin.org

Energy efficiency is also a critical aspect of green synthetic design. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in many organic transformations. researchgate.net This technique could potentially be applied to one or more steps in the synthesis of 2,4-dichloro-5-methoxybenzoic acid to enhance its environmental profile.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. researchgate.net Synthetic routes with fewer steps and those that generate less waste are preferred. The multi-step synthesis described above could be evaluated for its atom economy, and alternative routes that are more atom-economical could be explored.

Finally, the reduction of derivatives, such as the use of protecting groups, is a key principle of green chemistry. researchgate.net Designing a synthetic route that avoids the need for protection and deprotection steps for the functional groups would make the process more efficient and reduce waste.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Potential Application in the Synthesis of 2,4-Dichloro-5-methoxybenzoic Acid |

| Safer Solvents and Auxiliaries | Utilizing water or bio-based solvents in place of hazardous organic solvents. frontiersin.org |

| Catalysis | Employing recyclable and highly selective catalysts for chlorination and other steps. frontiersin.org |

| Design for Energy Efficiency | Implementing microwave-assisted heating to reduce reaction times and energy usage. researchgate.net |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. researchgate.net |

| Reduce Derivatives | Developing a synthetic strategy that minimizes or avoids the use of protecting groups. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 5 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Patterns

The aromatic ring of 2,4-dichloro-5-methoxybenzoic acid is substituted with two deactivating chloro groups, a deactivating carboxylic acid group, and a strongly activating methoxy (B1213986) group. The directing effects of these substituents determine the position of incoming electrophiles. The methoxy group is an ortho, para-director, while the chloro groups are also ortho, para-directors, albeit deactivating. The carboxylic acid group is a meta-director.

In electrophilic aromatic substitution reactions, the powerful activating and ortho, para-directing effect of the methoxy group is expected to dominate. The positions ortho and para to the methoxy group are at C-4 and C-6. Since the C-4 position is already substituted with a chloro group, electrophilic attack is most likely to occur at the C-6 position, which is also ortho to one of the chloro groups and meta to the other chloro group and the carboxylic acid.

| Substituent | Position | Type | Directing Effect |

| -OCH₃ | C-5 | Activating | ortho, para |

| -Cl | C-2 | Deactivating | ortho, para |

| -Cl | C-4 | Deactivating | ortho, para |

| -COOH | C-1 | Deactivating | meta |

Predicted Position of Electrophilic Attack: C-6

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 2,4-dichloro-5-methoxybenzoic acid can target the chloro substituents or the methoxy group.

Substitution of Chloro Groups: Nucleophilic aromatic substitution (SNAr) of the chloro groups is generally difficult on an electron-rich aromatic ring. However, the presence of multiple electron-withdrawing groups can facilitate this reaction. For SNAr to occur, a strong nucleophile is required, and the reaction proceeds through a Meisenheimer complex intermediate. The rate of substitution is enhanced by electron-withdrawing groups positioned ortho and para to the leaving group. libretexts.org

Cleavage of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). chem-station.com This O-demethylation reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group, yielding 2,4-dichloro-5-hydroxybenzoic acid. chem-station.comnih.govresearchgate.net

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group of 2,4-dichloro-5-methoxybenzoic acid undergoes typical reactions of this functional group, including esterification and amide formation.

Esterification: The reaction of 2,4-dichloro-5-methoxybenzoic acid with an alcohol in the presence of an acid catalyst yields the corresponding ester. For example, reaction with methanol (B129727) would produce methyl 2,4-dichloro-5-methoxybenzoate. youtube.com The steric hindrance from the ortho-chloro substituent may slow the reaction rate, potentially requiring more forcing conditions or the use of coupling agents.

Amide Formation: Conversion of the carboxylic acid to an amide can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). The synthesis of N-substituted amides of 4-amino-5-chloro-2-methoxybenzoic acid, a related compound, has been reported, demonstrating the feasibility of this transformation. prepchem.comnih.govacs.orgnih.gov

| Reaction | Reagents | Product |

| Esterification | Methanol, Acid Catalyst | Methyl 2,4-dichloro-5-methoxybenzoate |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | N-substituted 2,4-dichloro-5-methoxybenzamide |

Reductive Transformations

The reducible sites in 2,4-dichloro-5-methoxybenzoic acid are the aromatic ring, the carboxylic acid group, and the chloro substituents.

Catalytic Hydrogenation: Under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), the aromatic ring can be reduced to a cyclohexane (B81311) ring. The carboxylic acid group is generally resistant to reduction under these conditions but can be reduced to an alcohol using more powerful reducing agents or harsher conditions.

Reductive Dehalogenation: The chloro substituents can be removed by reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst in the presence of a base, or with other reducing agents. The selective removal of one or both chlorine atoms is possible depending on the reaction conditions. Microbial reductive dehalogenation of polychlorinated aromatic compounds has also been studied and can proceed under anaerobic conditions. nih.govpsu.edunih.gov

Oxidative Reactions

The aromatic ring of 2,4-dichloro-5-methoxybenzoic acid is generally resistant to oxidation due to the presence of the deactivating carboxylic acid and chloro groups. However, under strong oxidizing conditions, degradation of the molecule can occur.

Oxidative Demethylation: The methoxy group can be susceptible to oxidative cleavage. For instance, some microbial systems are capable of O-demethylating methoxybenzoic acids. nih.gov This would lead to the formation of the corresponding phenol, 2,4-dichloro-5-hydroxybenzoic acid.

Oxidation of the Aromatic Ring: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the cleavage of the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.comgoogle.com The specific products would depend on the exact reaction conditions.

Computational Chemistry and Molecular Modeling of 2,4 Dichloro 5 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. researchgate.netnih.gov DFT calculations enable the optimization of the molecular geometry and the determination of various electronic properties that govern the reactivity of 2,4-Dichloro-5-methoxybenzoic acid. nih.gov Such studies on substituted benzoic acids have demonstrated that substituents significantly influence the electronic distribution and acidity through inductive and resonance effects. mdpi.com For instance, electron-withdrawing groups, like the chloro-substituents on the benzene (B151609) ring, generally increase the acidity of benzoic acid. mdpi.com

Theoretical studies on similar molecules, such as other substituted benzoic acids, are often performed using specific functionals and basis sets, like B3LYP/6-311++G(d,p), to calculate optimized geometries and vibrational frequencies. researchgate.net A similar approach for 2,4-Dichloro-5-methoxybenzoic acid would yield its lowest energy conformation and a wealth of electronic data.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. While specific values for 2,4-Dichloro-5-methoxybenzoic acid require a dedicated DFT study, the table below illustrates the type of data that would be generated, using representative values from analyses of other aromatic compounds. nih.gov

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Absolute Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Absolute Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |

This table presents global reactivity descriptors derived from HOMO-LUMO energies, which are standard outputs of DFT calculations used to predict chemical behavior.

A low HOMO-LUMO energy gap would suggest the possibility of intramolecular charge transfer within the 2,4-Dichloro-5-methoxybenzoic acid molecule, influencing its optical and electronic properties.

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules and their interactions with other molecules, such as proteins. wikipedia.orgtaylorandfrancis.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but collectively play a dominant role in molecular recognition and self-assembly. nih.govwikipedia.org In the context of 2,4-Dichloro-5-methoxybenzoic acid, the carboxylic acid group is a primary site for hydrogen bonding, both as a donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). The aromatic ring can participate in π-π stacking and other van der Waals interactions. wikipedia.org

Computational methods can map and quantify these interactions. For example, an analysis of substituted benzoic acids in various solvents has shown that hydrogen-bonded dimers are frequently formed, especially in non-polar solvents. ucl.ac.uk The chlorine and methoxy (B1213986) substituents would further modulate these interactions through their electronic and steric effects. Analysis of crystal packing in similar compounds reveals that non-covalent interactions can significantly influence the resulting structure. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.defaccts.de NBO analysis provides detailed information about charge distribution, hybridization, and the delocalizing interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dersc.org

The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from a donor-acceptor interaction. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization. For 2,4-Dichloro-5-methoxybenzoic acid, NBO analysis would reveal:

The polarity of the C-Cl, C-O, and O-H bonds.

The hybridization of the atoms in the aromatic ring and the substituent groups.

Hyperconjugative effects, such as the interaction between the lone pairs on the oxygen and chlorine atoms with the antibonding orbitals of the benzene ring. These interactions are critical for understanding substituent effects on reactivity. youtube.com

The table below provides an example of the type of donor-acceptor interaction data generated by an NBO analysis for a substituted aromatic system.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) | π* (C=C) | > 5.0 | π-conjugation from methoxy group |

| LP (Cl) | σ* (C-C) | ~ 1.0 - 2.0 | Hyperconjugation from chloro group |

| π (C=C) | π* (C=C) | > 20.0 | Intramolecular π-π* delocalization in the ring |

| σ (C-H) | σ* (C-C) | ~ 2.5 | σ-σ* hyperconjugation |

This is an illustrative table showing typical NBO analysis results. LP denotes a lone pair, π and σ are bonding orbitals, and π* and σ* are antibonding orbitals. The E(2) values quantify the delocalization energy.

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is instrumental in drug discovery for predicting how a small molecule like 2,4-Dichloro-5-methoxybenzoic acid might interact with a biological target.

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Cathepsins are proteases involved in various physiological and pathological processes. Molecular docking can be used to investigate the potential of 2,4-Dichloro-5-methoxybenzoic acid to inhibit these enzymes.

Docking studies on other small molecules with α-glucosidase have revealed that binding often occurs near the enzyme's active site, driven by hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net For 2,4-Dichloro-5-methoxybenzoic acid, the carboxylic acid group would be expected to form key hydrogen bonds with amino acid residues like aspartate and glutamate, while the dichlorophenyl ring could engage in hydrophobic or halogen-bonding interactions within the binding pocket. researchgate.net Similar interactions would be explored for α-amylase. While no specific docking studies for this compound with cathepsins were identified, the same methodology would apply to predict binding modes.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), and to identify the specific amino acid residues involved in the interaction. mdpi.com A lower (more negative) docking score generally indicates a more favorable binding interaction. mdpi.com

The results from a docking simulation are typically visualized to show the ligand's pose within the enzyme's active site. This allows for a detailed analysis of the intermolecular forces at play. For example, studies on various inhibitors with α-glucosidase and α-amylase have successfully identified key interactions that explain their inhibitory activity. nih.gov The table below summarizes the kind of information that a docking study of 2,4-Dichloro-5-methoxybenzoic acid against these enzymes would aim to produce.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

| α-Glucosidase | (e.g., -5.0 to -8.0) | Asp, Glu, Arg, Tyr | Hydrogen bond, Hydrophobic, Halogen bond |

| α-Amylase | (e.g., -4.5 to -7.5) | Asp, His, Trp, Tyr | Hydrogen bond, π-π stacking, Hydrophobic |

| Cathepsin K | (e.g., -5.5 to -8.5) | Gly, Cys, Asn, Trp | Hydrogen bond, Hydrophobic |

This table provides a hypothetical summary of results from a molecular docking study. The specific values and residues would need to be determined by actual computational experiments.

Through these computational approaches, a comprehensive profile of 2,4-Dichloro-5-methoxybenzoic acid can be developed, guiding further experimental research into its chemical properties and potential biological applications.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra and other optical properties of molecules. orientjchem.org It extends the principles of Density Functional Theory (DFT) to excited states, allowing for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. orientjchem.orgnih.gov This approach is instrumental in understanding how molecules like 2,4-dichloro-5-methoxybenzoic acid interact with light.

The methodology typically involves first optimizing the ground-state geometry of the molecule using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). orientjchem.orgresearchgate.net Following this, TD-DFT calculations are performed on the optimized geometry to predict the electronic absorption spectrum. The results can elucidate the wavelengths of maximum absorption (λmax) and the contributions of different molecular orbitals to the electronic transitions.

For instance, in a computational study of the structurally similar compound 3-methoxy-2,4,5-trifluorobenzoic acid, TD-DFT calculations were employed to analyze its electronic and optical properties. orientjchem.orgresearchgate.net The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and chemical reactivity. A smaller gap generally corresponds to a greater ease of electronic transition and is often associated with enhanced molecular reactivity.

Table 1: Calculated TD-DFT Optical Properties (Illustrative data based on studies of similar compounds)

| Parameter | Calculated Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | 290 - 320 nm |

| Excitation Energy | 3.8 - 4.3 eV |

| Oscillator Strength (f) | > 0.1 |

| Major Transition Contribution | HOMO -> LUMO (π -> π*) |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.8 to -2.2 eV |

| HOMO-LUMO Energy Gap | 4.7 to 4.8 eV |

This interactive table demonstrates the typical parameters calculated using TD-DFT to characterize a molecule's optical properties. The values are representative and based on computational studies of structurally related benzoic acid derivatives.

The transitions are often characterized as π → π* or n → π, indicating the movement of an electron from a pi-bonding or non-bonding orbital to a pi-antibonding orbital, respectively. For aromatic compounds like 2,4-dichloro-5-methoxybenzoic acid, the primary electronic transitions in the UV-visible region are typically of the π → π type, originating from the benzene ring.

Thermodynamic Property Calculations

Density Functional Theory (DFT) is also a reliable method for calculating the thermodynamic properties of molecules at a given temperature and pressure. By performing frequency calculations on the optimized molecular structure, various thermodynamic parameters can be derived from the vibrational, translational, and rotational contributions to the total partition function. orientjchem.org

These calculations provide valuable information about the stability and reactivity of the molecule. Key thermodynamic properties that can be computed include:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 Kelvin, arising from its vibrational modes.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.

A study on 3-methoxy-2,4,5-trifluorobenzoic acid utilized DFT calculations to determine its thermodynamic parameters. orientjchem.org Similar calculations for 2,4-dichloro-5-methoxybenzoic acid would provide fundamental data on its thermal behavior and stability. These computed values are crucial for understanding reaction mechanisms and predicting equilibrium constants for reactions involving the compound.

The table below presents an example of the thermodynamic data that would be generated from DFT calculations for 2,4-dichloro-5-methoxybenzoic acid, based on the results obtained for similar structures.

Table 2: Calculated Thermodynamic Properties (Illustrative data based on studies of similar compounds at 298.15 K and 1 atm)

| Property | Calculated Value | Unit |

|---|---|---|

| Zero-Point Vibrational Energy | 75.12 | kcal/mol |

| Thermal Energy (E) | 81.45 | kcal/mol |

| Enthalpy (H) | 82.39 | kcal/mol |

| Gibbs Free Energy (G) | 63.21 | kcal/mol |

| Entropy (S) | 101.25 | cal/mol·K |

| Heat Capacity (Cv) | 45.67 | cal/mol·K |

This interactive table showcases the key thermodynamic parameters that can be determined through DFT calculations. The presented values are illustrative and derived from computational analyses of structurally analogous benzoic acid derivatives. orientjchem.org

The consistency between theoretically calculated and experimentally determined values, where available, serves to validate the computational model and the level of theory employed. orientjchem.org These computational approaches provide a deeper understanding of the intrinsic properties of 2,4-dichloro-5-methoxybenzoic acid at the molecular level.

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Pharmacologically Active Compounds

While a versatile building block, specific documented instances of 2,4-Dichloro-5-methoxybenzoic acid as a direct precursor in the synthesis of marketed pharmacologically active compounds are limited in publicly available literature. However, the structural motifs present in this molecule are found in various biologically active agents, suggesting its potential, if not yet broadly realized, utility in medicinal chemistry.

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives, a critical class of pharmaceuticals, often involves precursors containing a benzoic acid moiety. Specifically, the compound 2,4-dichloro-5-sulfamoylbenzoic acid (also known as Lasamide) is a well-established intermediate in the synthesis of diuretics like furosemide.

However, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid documented in various patents and chemical literature predominantly starts from 2,4-dichlorobenzoic acid or 2,4-dichloro-trichlorobenzyl . These precursors undergo chlorosulfonation followed by ammonolysis to introduce the sulfamoyl group.

| Starting Material | Key Reaction Steps | Intermediate | Final Product |

| 2,4-Dichlorobenzoic acid | 1. Sulfonation with chlorosulfonic acid | 2,4-dichloro-5-carboxybenzenesulfonyl chloride | 2,4-dichloro-5-sulfamoylbenzoic acid |

| 2. Ammonolysis with ammonia (B1221849) water |

This table describes the synthesis of a related sulfonamide, as direct synthesis from 2,4-Dichloro-5-methoxybenzoic acid is not prominently documented.

There is no direct evidence in the reviewed literature showing the conversion of the methoxy (B1213986) group of 2,4-Dichloro-5-methoxybenzoic acid to a sulfamoyl group to yield these sulfonamide derivatives.

Synthesis of 5-HT₄ Receptor Agonists/Antagonists

Serotonin 5-HT₄ receptor ligands are a class of pharmacologically important molecules investigated for treating gastrointestinal motility disorders and other conditions. Research in this area has utilized substituted methoxybenzoic acids as key structural components.

For instance, studies have reported the synthesis of potent 5-HT₄ receptor agonists and antagonists from 4-amino-5-chloro-2-methoxybenzoic acid . This precursor, through esterification with various substituted piperidine (B6355638) ethanols, has yielded compounds with high affinity for the 5-HT₄ receptor. It is important to note that this is a different isomer, containing an additional amino group, and is not directly synthesized from 2,4-Dichloro-5-methoxybenzoic acid.

No direct synthetic routes starting from 2,4-Dichloro-5-methoxybenzoic acid to produce 5-HT₄ receptor agonists or antagonists were identified in the surveyed scientific literature.

Role in Agrochemical Synthesis

The dichlorinated aromatic acid structure is a common feature in herbicides. A prominent example is Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), a selective herbicide used for controlling broadleaf weeds. However, this is a different structural isomer of the subject compound.

Another related compound, 2,4-dichloro-5-fluorobenzoic acid , is noted as a crucial intermediate in the agrochemical sector for producing crop protection formulations. Furthermore, the related pyrimidine (B1678525) derivative, 2,4-dichloro-5-methoxypyrimidine , is an important intermediate for synthesizing certain anti-tumor compounds and the ultra-high-efficiency herbicide, penoxsulam.

Despite the relevance of similar structures in the agrochemical industry, no specific agrochemical products derived directly from 2,4-Dichloro-5-methoxybenzoic acid are documented in the available literature.

Building Block for Complex Organic Molecules

2,4-Dichloro-5-methoxybenzoic acid is commercially available and marketed as a building block for organic synthesis. ambeed.com Its functional groups—a carboxylic acid, two chlorine atoms, and a methoxy group—offer multiple reaction sites for constructing more complex molecular architectures. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the chlorine atoms can be substituted through various cross-coupling reactions. The methoxy group can potentially be cleaved to reveal a phenol, providing another point for modification.

While its potential as a versatile building block is clear, specific examples of its incorporation into complex natural products or other elaborate molecular structures are not extensively detailed in readily accessible scientific reports.

Patent Landscape and Commercial Relevance in Chemical Synthesis

The patent literature contains numerous documents related to the synthesis and application of dichlorinated benzoic acid derivatives. However, patents specifically citing the use of 2,4-Dichloro-5-methoxybenzoic acid (CAS 71685-44-4) are sparse. The existing patents in this chemical space often refer to the synthesis of related compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid or fluorinated analogues.

The commercial relevance of 2,4-Dichloro-5-methoxybenzoic acid is currently situated within the realm of chemical supply for research and development purposes. It is offered by several chemical suppliers as a laboratory chemical and a building block for synthetic chemistry. ambeed.com Its commercial value is intrinsically tied to its potential for creating novel molecules in the pharmaceutical and agrochemical discovery process, rather than its use as a large-scale intermediate for existing commercial products.

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 5 Methoxybenzoic Acid

Development of Advanced Synthetic Methodologies and Sustainable Production Processes

The future of 2,4-Dichloro-5-methoxybenzoic acid production lies in the development of advanced and sustainable synthetic routes. Current methods, while effective, may present environmental or efficiency challenges. Future research will likely focus on:

Greener Synthesis: Exploring the use of less hazardous solvents and reagents to minimize environmental impact. A patented method for a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, highlights a move towards greener synthesis by using easily available raw materials and reducing pollution. google.com

Catalytic Processes: Investigating novel catalysts to improve reaction efficiency, selectivity, and reduce energy consumption. For instance, the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) has been improved by using catalysts like FeCl3 to increase selectivity and reduce by-products. researchgate.net

Continuous Flow Chemistry: Implementing continuous manufacturing processes can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety.

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis could offer high specificity and mild reaction conditions, aligning with the principles of green chemistry.

Comprehensive Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.org For 2,4-Dichloro-5-methoxybenzoic acid, comprehensive SAR studies will be instrumental in identifying and optimizing its therapeutic potential. Key areas of future research include:

Identification of Pharmacophores: Pinpointing the essential structural features of the molecule responsible for its biological activity.

Systematic Modification: Synthesizing a library of derivatives with systematic changes to the core structure (e.g., altering substituents on the aromatic ring) to map how these changes affect activity.

Target-Specific SAR: Focusing SAR studies on specific biological targets, such as enzymes or receptors, to design more potent and selective molecules. For example, derivatives of the related 2,4-dichlorobenzoic acid have been studied for their antidiabetic potential by targeting α-glucosidase and α-amylase. researchgate.net

Table 1: Key Aspects of Future SAR Studies for 2,4-Dichloro-5-methoxybenzoic Acid

| SAR Aspect | Objective | Potential Outcome |

| Pharmacophore Identification | To determine the key structural features for biological activity. | A clear understanding of the essential molecular components. |

| Systematic Derivatization | To explore the effect of structural modifications on activity. | A library of compounds with varying potency and selectivity. |

| Target-Specific Analysis | To optimize interactions with specific biological targets. | Development of highly potent and selective lead compounds. |

Detailed Mechanistic Elucidation of Biological Activities at a Molecular Level

While preliminary studies may indicate biological activity, a deep understanding of the mechanism of action at the molecular level is essential for rational drug design. Future research will aim to:

Identify Molecular Targets: Using techniques like affinity chromatography and proteomics to identify the specific proteins or nucleic acids that 2,4-Dichloro-5-methoxybenzoic acid and its derivatives interact with.

Characterize Binding Interactions: Employing biophysical methods such as X-ray crystallography and NMR spectroscopy to visualize how the compound binds to its target. In silico docking studies of derivatives of the related 2,4-dichloro-5-sulfamoylbenzoic acid have been used to understand binding interactions with enzymes like carbonic anhydrases. nih.govunibs.it

Elucidate Downstream Effects: Investigating the subsequent cellular signaling pathways that are modulated by the compound's interaction with its target.

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

Derivatization is a powerful tool to enhance the therapeutic properties of a lead compound. For 2,4-Dichloro-5-methoxybenzoic acid, future derivatization strategies will focus on:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Prodrug Approaches: Designing inactive derivatives that are converted to the active form in the body to improve drug delivery or reduce side effects.

Conjugation with Other Moieties: Linking the compound to other molecules, such as peptides or targeting ligands, to direct it to specific cells or tissues. A study on a different benzoic acid derivative involved creating novel oxime esters to explore their potential as inhibitors of human carbonic anhydrase. nih.gov

In-depth Analysis of Environmental Impact and Potential Remediation Strategies

As with any chemical compound, understanding the environmental fate and potential impact of 2,4-Dichloro-5-methoxybenzoic acid is crucial. While specific data on this compound is limited, research on structurally similar compounds like 2,4-D provides a framework for future investigations. nih.gov Key areas for research include:

Biodegradation Studies: Investigating the susceptibility of the compound to microbial degradation in soil and water. The biodegradation of the herbicide 2,4-D has been studied, with a focus on the role of bacteria and fungi. nih.gov

Ecotoxicity Assessment: Evaluating the potential toxicity of the compound to various non-target organisms in the environment. nih.gov 2,4-D, for instance, is known to be toxic to fish and aquatic invertebrates. spectracide.com

Development of Remediation Techniques: Exploring methods for the removal of the compound from contaminated environments, such as bioremediation or advanced oxidation processes.

Integration of Advanced In Silico and Experimental Approaches for Rational Design and Discovery

The synergy between computational (in silico) and experimental methods is revolutionizing drug discovery. collaborativedrug.com For 2,4-Dichloro-5-methoxybenzoic acid, this integrated approach will be vital for:

Virtual Screening: Using computer models to screen large libraries of virtual compounds to identify those with a high probability of being active.

Predictive Modeling: Developing computational models that can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives before they are synthesized. In silico ADMET screening has been performed on derivatives of 2,4-dichlorobenzoic acid. researchgate.net

Rational Design: Using the insights from computational studies to guide the design and synthesis of new derivatives with improved properties. This approach has been used to develop inhibitors for carbonic anhydrase based on the structure of 2,4-dichloro-5-sulfamoylbenzoic acid. nih.govunibs.it

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-dichloro-5-methoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation of methoxybenzoic acid derivatives. For example, chlorination of 5-methoxybenzoic acid using sodium hypochlorite in aqueous or dioxane solvents under reflux can yield the dichloro derivative . Optimizing stoichiometry (e.g., excess chlorinating agents) and reaction time (3–5 hours) improves yields to >75%. Post-synthesis purification often involves recrystallization from ethanol-water mixtures.

Q. How can purity and structural integrity be confirmed after synthesis?

- Methodological Answer : Analytical techniques include:

- HPLC with reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98%) .

- 1H/13C NMR to verify substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 7.1–8.0 ppm) .

- Mass spectrometry (EI-MS) for molecular ion confirmation (expected m/z: 235.5 [M+H]+) .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer : The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Waste disposal should follow halogenated organic waste protocols. Refer to SDS data for 2,4-dichloro-5-fluorobenzoic acid analogs, which highlight similar hazards (e.g., acute toxicity LD50 >2000 mg/kg in rats) .

Advanced Research Questions

Q. How can conflicting spectral data for 2,4-dichloro-5-methoxybenzoic acid derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents or regioisomeric impurities. Use:

- 2D NMR (COSY, HSQC) to confirm aromatic coupling patterns and distinguish between 2,4- and 2,5-dichloro isomers .

- X-ray crystallography for unambiguous structural elucidation, as demonstrated for analogs like 4-amino-5-chloro-2-methoxybenzoic acid .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological assays?

- Methodological Answer : Co-solvent systems (e.g., DMSO/PBS mixtures) enhance solubility. For cell-based assays, limit DMSO to <0.1% to avoid cytotoxicity. Alternatively, derivatization to methyl esters or amides (e.g., coupling with glycine benzyl ester) improves hydrophilicity .

Q. How does the electronic nature of the methoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids proceed efficiently at the 2- and 4-chloro positions, leaving the methoxy group intact. Kinetic studies show a 10–15% rate enhancement compared to non-methoxy analogs .

Q. What role does this compound play in designing dual receptor antagonists (e.g., dopamine D2/5-HT3)?

- Methodological Answer : The chloro-methoxy benzoic acid scaffold serves as a pharmacophore in benzamide derivatives. For instance, coupling with 6-amino-1,4-diazepines yields compounds with nanomolar affinity for D2/5-HT3 receptors. Structure-activity relationship (SAR) studies highlight the necessity of the 5-methoxy group for binding .

Contradictory Data and Mitigation

Q. Why do reported yields vary widely for dichlorination reactions?

- Analysis : Discrepancies arise from solvent polarity (dioxane vs. water) and chlorinating agent stability. Sodium hypochlorite in dioxane achieves higher yields (85%) than aqueous systems (60–70%) due to reduced hydrolysis .

Q. How to address inconsistencies in biological activity across studies?

- Analysis : Variability often stems from impurity profiles or assay conditions. For example, residual catalysts (e.g., Pd in cross-coupled derivatives) may inhibit enzymes. Reproduce assays with HPLC-purified batches (>99%) and standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.